REACTION_CXSMILES
|
C=CCCCCCC.CC(C1C=CC=CC=1)=C.C1=CCCCCCC1.C12CC(CC1)C=C2.CC1CC[C@@H](C(C)=C)CC=1.[CH3:43][C@H:44]1[C:49](=[O:50])[CH2:48][C@H:47]([C:51]([CH3:53])=[CH2:52])[CH2:46][CH2:45]1>>[CH:51]([CH:47]1[CH2:48][C:49](=[O:50])[CH:44]([CH3:43])[CH2:45][CH2:46]1)([CH3:53])[CH3:52]
|
Name
|
alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
alkenes trans-2-octene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/1=C/CCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](CC1=O)C(=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yields of the hydrogenated products
|
Type
|
CUSTOM
|
Details
|
with excellent yields (see Table 1, entries 5-7)
|
Type
|
CUSTOM
|
Details
|
were also hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
At room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CCC(C(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=CCCCCCC.CC(C1C=CC=CC=1)=C.C1=CCCCCCC1.C12CC(CC1)C=C2.CC1CC[C@@H](C(C)=C)CC=1.[CH3:43][C@H:44]1[C:49](=[O:50])[CH2:48][C@H:47]([C:51]([CH3:53])=[CH2:52])[CH2:46][CH2:45]1>>[CH:51]([CH:47]1[CH2:48][C:49](=[O:50])[CH:44]([CH3:43])[CH2:45][CH2:46]1)([CH3:53])[CH3:52]
|
Name
|
alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
alkenes trans-2-octene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/1=C/CCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](CC1=O)C(=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yields of the hydrogenated products
|
Type
|
CUSTOM
|
Details
|
with excellent yields (see Table 1, entries 5-7)
|
Type
|
CUSTOM
|
Details
|
were also hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
At room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CCC(C(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |